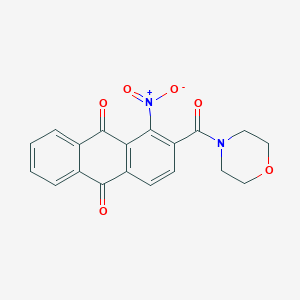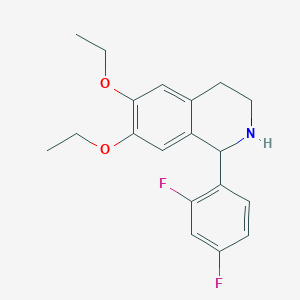![molecular formula C19H20N2O7 B15007030 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Ethoxy-Methoxy Phenyl Intermediate
- Starting with a phenol derivative, ethylation and methylation reactions are carried out to introduce the ethoxy and methoxy groups, respectively.
- Reagents: Ethyl iodide, methyl iodide, and a base such as potassium carbonate.
- Conditions: Reflux in an appropriate solvent like acetone or dimethylformamide.
-
Nitration of the Phenyl Ring
- The nitration of the phenyl ring is achieved using a nitrating mixture (concentrated sulfuric acid and nitric acid).
- Conditions: Controlled temperature to avoid over-nitration.
-
Formation of the Formamido Group
- The introduction of the formamido group is typically done through a formylation reaction followed by amination.
- Reagents: Formic acid or formyl chloride, followed by an amine source.
-
Coupling with Propanoic Acid
- The final step involves coupling the intermediate with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
- Conditions: Room temperature to mild heating in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up considerations to ensure safety and cost-effectiveness.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- The nitro group can be reduced to an amino group.
- Common reagents: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions.
- Common reagents: Halogens (chlorine, bromine), sulfonation agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Explored for its anti-inflammatory and analgesic properties.
Diagnostic Tools: Potential use in imaging and diagnostic assays.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid
- 3-(4-Ethoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid
- 3-(4-Ethoxy-3-methoxyphenyl)-3-[(4-aminophenyl)formamido]propanoic acid
Uniqueness
- Functional Groups : The presence of both ethoxy and methoxy groups on the phenyl ring provides unique chemical properties.
- Reactivity : The combination of nitro and formamido groups allows for diverse chemical reactions.
- Applications : Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C19H20N2O7 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C19H20N2O7/c1-3-28-16-9-6-13(10-17(16)27-2)15(11-18(22)23)20-19(24)12-4-7-14(8-5-12)21(25)26/h4-10,15H,3,11H2,1-2H3,(H,20,24)(H,22,23) |
InChIキー |
FUVYNXBTVVNTJC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)
![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)

![Ethyl 4-{4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B15006997.png)

![7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007009.png)
![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)

![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
